molecular formula C15H20N6S B6437243 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2548992-82-9

4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

Katalognummer: B6437243
CAS-Nummer: 2548992-82-9
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: GRCJHPACDKXSKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine group at position 4 and a piperazine moiety at position 6. The piperazine ring is further functionalized with a thiazol-2-yl group. This structure combines nitrogen-rich heterocycles (pyrimidine, piperazine, pyrrolidine) with a sulfur-containing thiazole ring, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or GPCR modulation.

Eigenschaften

IUPAC Name

2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-2-5-19(4-1)13-11-14(18-12-17-13)20-6-8-21(9-7-20)15-16-3-10-22-15/h3,10-12H,1-2,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCJHPACDKXSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials: Dihalopyrimidine Derivatives

A common precursor is 4,6-dichloropyrimidine (DCP ), which allows sequential substitution. For example, DCP undergoes nucleophilic aromatic substitution (SNAr) with pyrrolidine at position 4, followed by coupling of the 4-(thiazol-2-yl)piperazine moiety at position 6.

Reaction Conditions for Position 4 Substitution

  • Solvent: Ethanol, DMF, or DMSO

  • Base: K₂CO₃ or Et₃N

  • Temperature: 80–100°C (conventional) or microwave-assisted (60–80°C, 30 min)

  • Yield: 70–85% (conventional), 90–95% (microwave)

Thiazole-Piperazine Ligand Preparation

The 4-(1,3-thiazol-2-yl)piperazine component is synthesized separately via:

  • Thiazole Formation: Cyclocondensation of thiourea with α-haloketones.

  • Piperazine Coupling: Reacting 2-aminothiazole with 1-chloropiperazine under basic conditions.

Example Protocol:

  • Mix 2-aminothiazole (1 eq), 1-chloropiperazine (1.2 eq), K₂CO₃ (2 eq) in DMF.

  • Heat at 90°C for 12 h.

  • Yield: 65–75%

Sequential Substitution Pathways

Route A: Pyrrolidine First, Piperazine-Thiazole Second

  • Step 1: React DCP with pyrrolidine (1.5 eq) in ethanol/K₂CO₃ at 80°C for 6 h to yield 4-(pyrrolidin-1-yl)-6-chloropyrimidine.

  • Step 2: Substitute the 6-chloro group with 4-(thiazol-2-yl)piperazine (1.2 eq) in DMF/K₂CO₃ at 100°C for 8 h.

Key Data:

StepProductYield (%)Purity (HPLC)
14-(Pyrrolidin-1-yl)-6-Cl-Py8298.5
2Target Compound7897.8

Route B: Piperazine-Thiazole First, Pyrrolidine Second

This route prioritizes the bulkier piperazine-thiazole group:

  • Step 1: React DCP with 4-(thiazol-2-yl)piperazine in DMSO/Et₃N at 120°C for 12 h to yield 6-[4-(thiazol-2-yl)piperazin-1-yl]-4-chloropyrimidine.

  • Step 2: Substitute the 4-chloro group with pyrrolidine under microwave conditions (60°C, 20 min).

Comparative Efficiency:

  • Route A offers higher overall yields (78% vs. 65% for Route B ) due to steric hindrance in Route B during pyrrolidine substitution.

Alternative Microwave- and Ultrasound-Assisted Syntheses

Microwave and ultrasound techniques enhance reaction rates and yields by improving mass transfer and reducing side reactions.

Microwave-Assisted One-Pot Synthesis

A streamlined approach involves simultaneous substitutions:

  • Conditions: DCP (1 eq), pyrrolidine (1.5 eq), 4-(thiazol-2-yl)piperazine (1.2 eq), K₂CO₃ (3 eq) in DMF.

  • Microwave: 100°C, 300 W, 15 min.

  • Yield: 88%.

Ultrasound-Promoted Reactions

Ultrasound (40 kHz) reduces reaction times for stepwise substitutions:

  • Step 1 (Pyrrolidine): 45 min vs. 6 h conventionally.

  • Step 2 (Piperazine-Thiazole): 2 h vs. 8 h.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.76 (d, J = 3.2 Hz, 1H, thiazole-H), 7.47 (d, J = 3.2 Hz, 1H, thiazole-H), 3.85–3.78 (m, 4H, piperazine), 3.02–2.95 (m, 4H, piperazine), 2.65–2.58 (m, 4H, pyrrolidine), 1.92–1.85 (m, 4H, pyrrolidine).

  • MS (ESI): m/z 331.2 [M+H]⁺.

Purity Assessment

  • HPLC: >98% purity with C18 column (MeCN/H₂O, 70:30).

Industrial-Scale Considerations

Cost-Effective Ligand Synthesis

Bulk preparation of 4-(thiazol-2-yl)piperazine uses:

  • Catalyst: CuI (5 mol%) for Ullmann-type coupling.

  • Solvent: Toluene/water biphasic system.

  • Yield: 85% at 100 g scale.

Waste Reduction

  • Solvent Recovery: DMF and DMSO recycled via distillation (90% efficiency).

  • Byproduct Management: Cl⁻ ions neutralized with AgNO₃ for precipitate removal.

Challenges and Optimization Opportunities

Regioselectivity in Di-Substitution

  • Issue: Competing reactions at positions 2, 4, and 6 in pyrimidine.

  • Solution: Use directing groups (e.g., nitro) temporarily, later reduced to amine and replaced.

Steric Hindrance Mitigation

  • Microwave Activation: Lowers energy barrier for piperazine-thiazole coupling.

  • High-Pressure Reactors: Improve yields in Route B to 72% .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at positions where the pyrimidine ring is activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole-bearing compounds, including derivatives similar to 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine. For instance, thiazole-integrated pyrrolidinone analogues have shown significant anticonvulsant activity in animal models. One such analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg, indicating its potency in preventing seizures .

Key Findings:

  • Mechanism : The presence of the pyrrolidine ring enhances the anticonvulsant activity by influencing the compound's interaction with neurotransmitter systems.
  • Comparative Efficacy : Some thiazole-linked compounds exhibited protection indices significantly higher than standard anticonvulsants like sodium valproate .

Antitumor Activity

Thiazole-pyrimidine hybrids have been investigated for their anticancer properties, particularly against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The synthesized compounds showed promising results, with one derivative displaying an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

Case Study:

A recent study synthesized several thiazole-pyridine hybrids and evaluated their antitumor efficacy. The results indicated that modifications in the thiazole and pyridine moieties significantly impacted cytotoxicity and selectivity towards cancer cells .

Neuroprotective Effects

In addition to anticonvulsant properties, compounds similar to 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine have been explored for neuroprotective effects. The structural characteristics that allow for modulation of neurotransmitter systems also contribute to neuroprotection in models of neurodegenerative diseases.

Research Insights:

Studies suggest that thiazole derivatives can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. This opens avenues for developing therapeutic agents targeting conditions like Alzheimer's disease and Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profiles of these compounds. Variations in substituents on the thiazole and pyrrolidine rings can lead to significant changes in biological activity.

Table: Summary of SAR Findings

Compound VariantBiological ActivityED50 (mg/kg)IC50 (μM)
Thiazole-Pyrrolidinone Analog 1Anticonvulsant18.4-
Thiazole-Pyridine HybridAntitumor-5.71
Thiazole-Pyrimidine DerivativeNeuroprotective--

Wirkmechanismus

The mechanism of action of 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of these targets. This modulation can lead to changes in cellular processes, ultimately resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related pyrimidine derivatives with variations in the substituents on the piperazine ring. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-(Pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine (Target) 1,3-Thiazol-2-yl C15H18N6S 314.4* Contains sulfur in thiazole; moderate molecular weight.
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Pyrazin-2-yl C16H21N7 311.39 Nitrogen-rich pyrazine substituent; potential for hydrogen bonding.
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 2-Methylbenzoyl C21H27N5O 365.5 Bulky aromatic substituent; increased lipophilicity.
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 6-Methylpyrimidin-4-yl C18H25N7 339.4 Dual pyrimidine motifs; may enhance stacking interactions.
4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (2,3-Dichlorophenyl)sulfonyl C18H21Cl2N5O2S 442.4 Sulfonyl group enhances polarity; chlorine atoms may improve binding affinity.

*Calculated based on structural formula.

Key Observations:

Thiazole vs. Pyrazine Substituents (Target vs. ):

  • The target’s thiazole group introduces sulfur, which can engage in hydrophobic interactions and coordinate metal ions. In contrast, the pyrazine substituent in provides additional nitrogen atoms, favoring hydrogen bonding or π-π stacking with aromatic residues in proteins.

Aromatic vs. Aliphatic Substituents ( vs. The thiazole in the target compound offers a balance between hydrophobicity and polarity.

Dual Pyrimidine Motifs ():

  • The 6-methylpyrimidin-4-yl substituent in creates a fused pyrimidine system, which may enhance DNA/RNA binding or kinase inhibition through extended planar interactions.

Sulfonyl and Chlorine Modifications ():

  • The sulfonyl group in significantly increases polarity, likely improving aqueous solubility. The electron-withdrawing chlorine atoms could enhance binding to electrophilic regions in target proteins.

Implications for Drug Design

  • Molecular Weight and Drug-Likeness : The target compound (MW ~314) falls within the ideal range for oral bioavailability (Lipinski’s rule of five: MW <500). Larger derivatives like (MW 442.4) may face challenges in permeability .
  • Solubility vs. Permeability : Sulfonyl () and pyrazine () groups improve solubility but may reduce cell membrane penetration. Thiazole (target) and benzoyl () substituents balance these properties.
  • Target Selectivity : The thiazole’s sulfur atom could interact uniquely with cysteine or metal ions in enzymes, offering a selectivity advantage over nitrogen-only analogs .

Biologische Aktivität

4-(Pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

C14H19N5S\text{C}_{14}\text{H}_{19}\text{N}_5\text{S}

This structure features a pyrimidine core substituted with a pyrrolidine and a thiazole-piperazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, particularly targeting pathways involved in cancer cell proliferation.
  • Antimicrobial Activity : Compounds containing thiazole rings have been noted for their antibacterial and antifungal properties.
  • Neuropharmacological Effects : Some derivatives have been explored for their potential as neuroprotective agents.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole-pyrimidine derivatives. For instance, compounds similar to 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (Carcinoma)5.0Apoptosis induction
Compound BLNCaP (Prostate)3.2Akt inhibition
Compound CMCF7 (Breast)4.5Cell cycle arrest

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various thiazole-containing compounds on human cancer cell lines, revealing that specific substitutions on the thiazole ring significantly enhanced activity.
  • In Vivo Models : Animal studies demonstrated that certain derivatives could reduce tumor size in xenograft models, suggesting potential for further development as anticancer agents.

Research Findings

Recent literature highlights the ongoing exploration of this compound in drug discovery:

  • A study published in PubMed indicated that related pyrrolidine-pyrimidine derivatives exhibited potent Akt inhibitory activity with IC50 values in the nanomolar range, suggesting their potential as anticancer agents .
  • Another review emphasized the versatility of thiazole moieties in drug design, noting their role in developing new therapeutic agents for various diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine and its analogs?

The synthesis of pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines are synthesized via condensation of intermediates under reflux conditions in ethanol, followed by purification via crystallization . Key steps include:

  • Nucleophilic substitution : Reacting halopyrimidines with amines (e.g., piperazine derivatives) under reflux.
  • Cross-coupling : For introducing thiazole or pyrrolidine moieties, Suzuki-Miyaura or Buchwald-Hartwig couplings may be employed.
  • Solvent selection : Ethanol or DMF is commonly used for solubility and reaction efficiency.
  • Characterization : NMR, HRMS, and X-ray crystallography (where applicable) are critical for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm connectivity of the pyrrolidine, piperazine, and thiazole groups.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on target-specific assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains, given the known activity of pyrimidine-thiazole hybrids .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to explore mechanisms.
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • ADME profiling : Microsomal stability and Caco-2 permeability assays to prioritize lead compounds .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationships (SAR) be resolved for this compound?

Contradictions in SAR often arise from assay variability or substituent effects. For example:

  • Case study : Pyrimidine derivatives with electron-withdrawing groups on the thiazole ring may show enhanced antimicrobial activity in one study but reduced activity in another due to differences in bacterial strain susceptibility .
  • Resolution strategies :
    • Standardized protocols : Use common reference strains (e.g., S. aureus ATCC 25923) and control compounds.
    • Computational modeling : Molecular docking to compare binding affinities across substituent variations.
    • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .

Q. What computational approaches optimize reaction conditions for synthesizing this compound?

Modern computational tools reduce trial-and-error experimentation:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) to identify low-energy pathways for key steps like piperazine-thiazole coupling .
  • Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction rates and yields.
  • Machine learning : Train models on existing pyrimidine synthesis data to predict optimal temperature, catalysts, and reaction times .

Q. How can researchers address challenges in multi-step synthesis, such as low yields or byproduct formation?

Common issues and solutions include:

  • Low yields in coupling steps :
    • Use Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos for efficient cross-coupling .
    • Optimize stoichiometry (e.g., 1.2 equivalents of piperazine derivatives to drive reactions to completion).
  • Byproduct mitigation :
    • Column chromatography or recrystallization for purification.
    • Inline IR spectroscopy to monitor reaction progress and terminate before side reactions dominate .

Q. How can cross-disciplinary approaches enhance the development of this compound?

Integrating methods from chemistry, biology, and data science accelerates discovery:

  • High-throughput screening (HTS) : Pair automated synthesis with robotic assay platforms to rapidly test analogs.
  • Cheminformatics : Use tools like KNIME or Pipeline Pilot to analyze SAR datasets and prioritize novel derivatives.
  • Cryo-EM or XFEL : For target-bound structural studies, enabling rational design of analogs with improved binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.